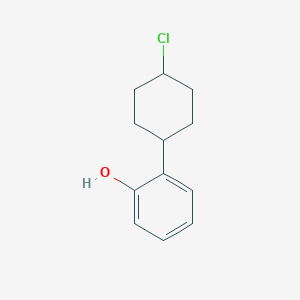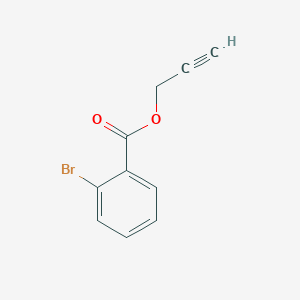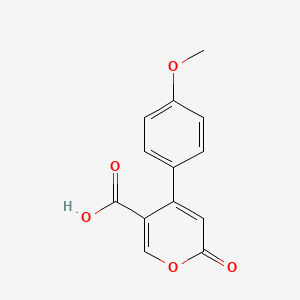
4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a methoxyphenyl group attached to a pyranone ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired pyranone structure. The reaction conditions typically involve the use of a strong base such as sodium ethoxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, their purification, and the final cyclization and oxidation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyranone ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxyphenyl group but different core structure.
5-(4-Methoxyphenyl)-1H-indoles: Compounds with a similar methoxyphenyl group but different heterocyclic core.
5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with a similar methoxyphenyl group but different heterocyclic core.
Uniqueness
4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid is unique due to its specific pyranone core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
105621-41-8 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-9-4-2-8(3-5-9)10-6-12(14)18-7-11(10)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
DSTFONRRUWCLQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



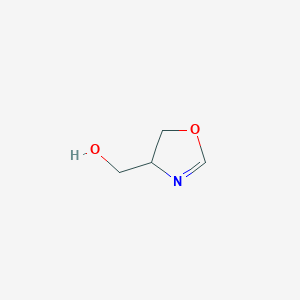
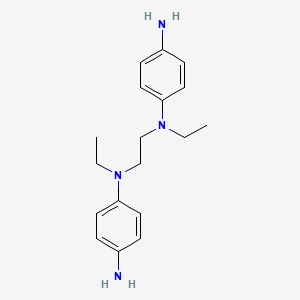
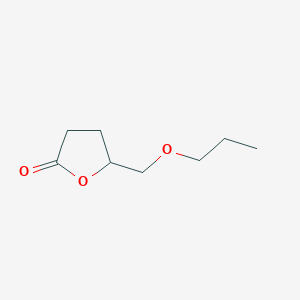
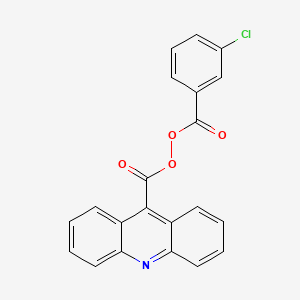
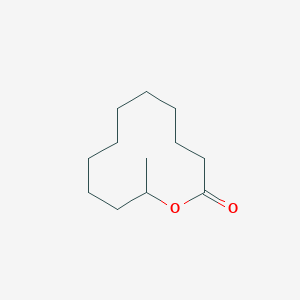

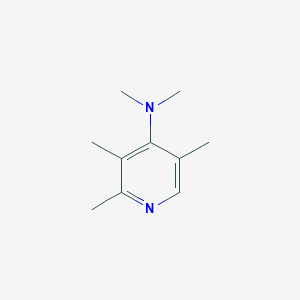


![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
